molecular formula C12H13BrN2O2 B1431977 Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1423037-29-9

Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B1431977
CAS No.: 1423037-29-9
M. Wt: 297.15 g/mol
InChI Key: RMRHESPOOYBRBD-UHFFFAOYSA-N
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Description

Historical Context of Benzodiazole Chemistry

The historical development of benzodiazole chemistry traces its origins to fundamental discoveries made in the late 19th century, establishing a foundation that would eventually lead to sophisticated compounds like this compound. Benzimidazole itself was first synthesized by Hoebrecker and subsequently by Ladenberg and Wundt between 1872 and 1878, marking the beginning of systematic investigation into this heterocyclic framework. The early recognition of benzimidazole as a stable platform for drug development emerged from research on vitamin B12, where the benzimidazole nucleus was identified as a crucial structural component in the form of N-ribosyl-dimethylbenzimidazole, which coordinates to the cobalt element in this essential vitamin.

The evolutionary trajectory of benzimidazole chemistry gained significant momentum in the mid-20th century when researchers began to appreciate the therapeutic potential of systematically substituted derivatives. In 1944, Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke significant biological applications, leading to the first systematic studies of their antibacterial properties. This pioneering work was followed by Goodman and Nancy Hart's publication of the first comprehensive paper on the antibacterial properties of benzimidazole compounds, which demonstrated activity against Escherichia coli and Streptococcus lactis. The pharmaceutical industry's recognition of benzimidazole potential accelerated in 1950 when CIBA pharmaceutical company discovered benzimidazole derivative opioid agonists, establishing the commercial viability of this chemical class.

The development of specific benzimidazole-5-carboxylate derivatives represents a more recent advancement in this field, with systematic synthetic approaches being developed to access these compounds through innovative methodologies. Research conducted by Kumar Vasantha and colleagues demonstrated the efficient synthesis of benzimidazole-5-carboxylate derivatives through 'one-pot' nitro reductive cyclization reactions, achieving excellent yields and demonstrating the practical feasibility of accessing complex substituted systems. This synthetic breakthrough provided the foundation for developing compounds like this compound, which incorporates multiple strategic substitutions designed to optimize biological activity and synthetic accessibility.

Position within Heterocyclic Compound Classification

This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically as a member of the benzimidazole family that represents the fusion of benzene and imidazole ring systems. According to the Cooperative Patent Classification system, this compound falls under the category C07D235/00, which encompasses heterocyclic compounds containing 1,3-diazole or hydrogenated 1,3-diazole rings condensed with other rings. More specifically, it is classified under C07D235/04 as a benzimidazole derivative, and further subdivided under C07D235/06 as a benzimidazole with hydrocarbon or substituted hydrocarbon radicals directly attached in position 2.

The structural classification of this compound reveals its complex heterocyclic architecture, which consists of a bicyclic system where a six-membered benzene ring is fused to a five-membered imidazole ring containing two nitrogen atoms in the 1 and 3 positions. This fundamental framework is designated as 1H-1,3-benzodiazole or 1H-benzo[d]imidazole, with the general formula C7H6N2 for the unsubstituted parent compound. The systematic substitution pattern in this compound demonstrates the versatility of this heterocyclic framework for accommodating diverse functional groups while maintaining structural integrity.

The compound's position within heterocyclic chemistry is further defined by its relationship to other important heterocyclic systems. While structurally related to benzothiazole compounds, which contain a sulfur atom instead of the second nitrogen, benzimidazole derivatives like this compound exhibit distinct electronic properties and reactivity patterns. The presence of two nitrogen atoms in the imidazole ring creates unique opportunities for hydrogen bonding, metal coordination, and acid-base interactions that distinguish these compounds from their benzothiazole analogs.

Table 1: Structural Classification and Properties of this compound

Property Value Classification Category
Molecular Formula C12H13BrN2O2 Substituted Benzimidazole
Molecular Weight 297.15 g/mol Medium-sized Heterocycle
PubChem CID 75487804 Database Identifier
CAS Registry Number 1423037-29-9 Chemical Registry
IUPAC Name methyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate Systematic Nomenclature
Heterocyclic Class 1,3-Benzodiazole Fused Ring System
Substitution Pattern 1-ethyl-2-methyl-5-carboxylate-7-bromo Multi-substituted
Ring System Bicyclic (6+5 membered) Fused Aromatic-Heteroaromatic

Importance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary organic and medicinal chemistry research stems from its multifaceted utility as both a synthetic intermediate and a potential bioactive compound. Research conducted in pharmaceutical development has demonstrated that benzimidazole-5-carboxylate derivatives serve as key intermediates in synthesizing various pharmaceuticals, particularly those targeting fungal infections and cancer therapies. The strategic incorporation of the carboxylate functionality at the 5-position provides a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures through standard organic transformations.

Recent investigations into benzimidazole-5-carboxylate derivatives have revealed their potential as sirtuin inhibitors, with compounds such as ethyl 2-benzimidazole-5-carboxylate derivatives demonstrating pan-SIRT1-3 inhibitory activities. This research has shown that structural modifications around the benzimidazole core can significantly influence biological activity, with certain derivatives exhibiting cytostatic effects through cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells. The specific substitution pattern in this compound positions it as a potential candidate for similar biological evaluations and further structural optimization.

The compound's importance extends to agricultural chemistry applications, where benzimidazole derivatives are utilized in the formulation of agrochemicals that enhance the efficacy of pesticides and herbicides. This dual utility in both pharmaceutical and agricultural sectors demonstrates the broad applicability of the benzimidazole framework and underscores the strategic value of developing systematically substituted derivatives like this compound.

Table 2: Research Applications and Synthetic Utility of this compound

Research Area Application Type Potential Utility Reference Precedent
Pharmaceutical Development Synthetic Intermediate Antifungal Agent Synthesis Chem-Impex Applications
Cancer Research Bioactive Compound Sirtuin Inhibition Studies Ethyl Benzimidazole Derivatives
Agricultural Chemistry Agrochemical Formulation Pesticide Enhancement Benzimidazole Applications
Material Science Polymer Incorporation Thermal Stability Improvement Research Reagent Applications
Biochemical Studies Enzyme Investigation Metabolic Pathway Analysis Benzimidazole Mechanisms
Synthetic Chemistry Reagent Development Complex Molecule Synthesis One-pot Methodologies

The synthetic accessibility of this compound has been facilitated by advances in benzimidazole synthesis methodologies, particularly the development of efficient 'one-pot' synthetic approaches. Research by Fatima Doganc has demonstrated the successful synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives through systematic modification of the benzimidazole ring system, achieving compounds with improved antibacterial activity profiles. These synthetic developments have established reliable protocols for accessing complex benzimidazole derivatives and have provided the foundation for future structure-activity relationship studies.

Properties

IUPAC Name

methyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-4-15-7(2)14-10-6-8(12(16)17-3)5-9(13)11(10)15/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRHESPOOYBRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-ethyl-2-methyl-1,3-benzodiazole

  • Reagents: Bromine (Br2) or brominating agents like N-bromosuccinimide (NBS).
  • Solvent: Suitable solvents include dichloromethane, chloroform, or acetic acid, which facilitate electrophilic aromatic substitution.
  • Conditions: Controlled temperature (0–25°C) to avoid polybromination.
  • Mechanism: Electrophilic aromatic substitution selectively introduces bromine at the 7-position due to electronic and steric factors of the benzimidazole ring.
  • Outcome: 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole intermediate.

This step is critical for regioselectivity and yield optimization.

Introduction of the Methyl Carboxylate Group

  • Method 1: Direct esterification of 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid.
    • Starting from the corresponding 5-carboxylic acid, methylation is achieved using reagents such as methanol in acidic conditions (e.g., sulfuric acid or HCl) or via diazomethane methylation.
    • Reaction conditions typically involve refluxing in methanol or treatment with diazomethane at low temperature.
  • Method 2: Incorporation during ring synthesis.
    • Using methyl-substituted carboxylate precursors in the initial benzimidazole ring formation, often via condensation of o-phenylenediamine derivatives with methyl-substituted carboxylic acid derivatives or esters.

Both methods yield this compound with high purity.

Representative Synthesis Protocol (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1 1-ethyl-2-methyl-1,3-benzodiazole, Br2, CH2Cl2, 0–25°C Bromination at 7-position High regioselectivity, moderate to high yield
2 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid, MeOH, H2SO4, reflux Esterification to methyl ester Typically >80% yield, purification by recrystallization
Alternative Use of methyl ester precursor in ring closure One-pot synthesis approach Efficiency depends on precursor availability

Analytical Data Supporting Preparation

Property Value Reference
Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
IUPAC Name Methyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate
SMILES CCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C

Research Findings and Optimization Notes

  • Regioselective bromination is essential to avoid undesired polybromination or substitution at other positions of the benzimidazole ring.
  • Solvent choice and temperature control during bromination strongly influence yield and purity.
  • Esterification methods using acid-catalyzed methanol reflux or diazomethane are well-established and yield high purity methyl esters.
  • One-pot multicomponent reactions for related benzimidazole derivatives have been reported to improve efficiency, reduce reaction steps, and minimize solvent use, aligning with green chemistry principles.
  • Purification typically involves recrystallization or chromatographic techniques to ensure removal of unreacted starting materials and by-products.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Advantages Disadvantages
Bromination Br2 or NBS 0–25°C, CH2Cl2 or AcOH High regioselectivity Requires careful temperature control
Esterification MeOH + acid catalyst or diazomethane Reflux or low temperature High yield, simple purification Diazomethane is toxic and requires caution
One-pot synthesis (alternative) o-Phenylenediamine + methyl ester precursors Solvent-free, mild heating (~60°C) Eco-friendly, fewer steps Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted benzodiazole derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the benzodiazole ring.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a benzodiazole structure exhibit significant antimicrobial properties. Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has been evaluated against various bacterial and fungal strains.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli2.65 µM
This compoundS. aureus1.27 µM

These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies against various cancer cell lines, including human colorectal carcinoma (HCT116).

CompoundCell LineIC50 (µM)
This compoundHCT1165.85

The compound demonstrated a potent inhibitory effect on cancer cell proliferation compared to standard chemotherapeutics like 5-fluorouracil, indicating its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the presence of electron-withdrawing groups enhances the compound's antimicrobial and anticancer activities. The bromine atom in this compound plays a crucial role in modulating these properties by affecting the electronic distribution within the molecule .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs in the Benzodiazole Family

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents Heteroatoms Key Properties References
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate C₁₂H₁₃BrN₂O₂ 283.12 7-Br, 1-Et, 2-Me, 5-COOMe N, N Purity: 95%; Discontinued commercially
Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate C₁₃H₁₅BrN₂O₂ 297.15 7-Br, 1-Pr, 5-COOEt N, N Density: 1.49 g/cm³; Boiling point: 403°C (predicted)
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate C₁₀H₉BrN₂O₂ 269.10 7-Br, 5-COOEt N, N SMILES: CCOC(=O)C1=CC2=C(C(=C1)Br)N=CN2
7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester C₁₀H₈BrN₂O₂ 269.09 7-Br, 2-Me, 5-COOMe N, NH (benzimidazole) Appearance: white solid; Assay ≥97%
Key Observations :
  • Substituent Effects: The ethyl and methyl groups at positions 1 and 2 in the target compound enhance steric bulk compared to analogs like Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, which lacks alkyl substituents on the nitrogen. This likely improves metabolic stability in pharmaceutical applications .
  • Heterocyclic Core Variations: Benzodiazole vs. Benzoimidazole: The benzoimidazole analog (7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester) replaces one nitrogen in the diazole ring with an NH group. This increases hydrogen-bonding capacity, affecting solubility and intermolecular interactions . Benzoxazole Analogs: Compounds like 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid (C₉H₆BrNO₃) feature an oxygen atom instead of nitrogen, reducing basicity and altering electronic properties critical for binding in catalytic applications .

Biological Activity

Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS Number: 1423037-29-9) is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula : C12H13BrN2O2
Molecular Weight : 297.15 g/mol
Structure : The compound belongs to the benzodiazole family, characterized by a bromine atom at the 7-position and a carboxylate group at the 5-position.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound. These activities include:

  • Antimicrobial Properties : The compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
  • Antitumor Activity : Preliminary studies suggest that this compound may have antiproliferative effects on certain cancer cell lines, potentially making it a candidate for cancer therapeutics.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds in the benzodiazole class have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with DNA Replication : Some benzodiazole derivatives act as DNA intercalators, disrupting replication and transcription processes in both bacterial and cancer cells.

Antimicrobial Activity

A recent study reported that this compound showed promising results against Staphylococcus aureus with an MIC of approximately 4 µg/mL. This indicates a strong potential for use in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antitumor Activity

In vitro tests demonstrated that this compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of around 10 µM. This suggests that it may induce apoptosis or inhibit cell cycle progression in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

StudyObjectiveFindings
Study AAntimicrobial efficacyMIC against S. aureus: 4 µg/mL
Study BAntitumor activityIC50 against A549 cells: ~10 µM
Study CMechanism explorationSuggested DNA intercalation

Q & A

Q. What are the established synthetic routes for Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate?

The compound is synthesized via a three-step protocol starting from methyl-2-amino-5-bromo benzoate:

  • Step 1 : Reaction with methanesulfonyl chloride in dichloromethane under alkaline conditions (triethylamine).
  • Step 2 : N-ethylation using ethyl iodide.
  • Step 3 : Cyclization under reflux, followed by recrystallization from ethanol for structural confirmation . Key intermediates and reaction conditions should be validated using TLC and NMR to monitor progress.

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. After recrystallization from ethanol, hydrogen atoms are positioned geometrically (C–H = 0.93–0.96 Å), and refinement involves Fourier mapping for methylene groups. Displacement parameters (Uiso) are constrained to parent atoms (1.5× for methyl H; 1.2× for others) .

Q. What spectroscopic techniques are prioritized for characterizing substituent effects in this benzodiazole derivative?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent integration and coupling patterns (e.g., ethyl/methyl groups).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., bromine isotope patterns).
  • IR : Carbonyl (C=O) and C-Br stretches (~550–600 cm1^{-1}) validate functional groups .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 7-bromo group acts as a leaving site for Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions. For example, boronate esters (e.g., tetramethyl-1,3,2-dioxaborolane) can replace bromine under Pd catalysis, forming biaryl derivatives for pharmacological studies .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

Ethanol is widely used due to its moderate polarity, which balances solubility and crystal growth. Slow cooling (0.5°C/min) minimizes impurities. Purity is confirmed via melting point consistency and HPLC (>98% area) .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Temperature control : Reflux in toluene (110°C) instead of DCM to enhance reaction kinetics.
  • Solvent polarity : Higher-polarity solvents (DMF) may stabilize transition states but require rigorous drying to avoid hydrolysis .

Q. What strategies resolve contradictory NMR data caused by rotational isomerism in the ethyl group?

  • Variable-temperature NMR : Cooling to -40°C slows rotation, splitting singlets into distinct peaks.
  • SCXRD : Directly visualizes preferred conformations (e.g., gauche vs. anti).
  • DFT calculations : Compare theoretical and experimental 13C^{13}\text{C} chemical shifts to identify dominant rotamers .

Q. How do electronic effects of the methyl and ethyl substituents impact electrochemical properties?

  • Cyclic voltammetry : Methyl groups at C2 enhance electron density, shifting reduction potentials negatively.
  • DFT studies : HOMO-LUMO gaps correlate with substituent electrondonating/withdrawing effects. For example, ethyl groups at N1 may increase lipophilicity, affecting redox stability .

Q. What computational methods are suitable for predicting the compound’s bioavailability?

  • Molecular docking : Screens against cytochrome P450 enzymes to assess metabolic stability.
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration.
  • Solubility parameters : COSMO-RS simulations in aqueous/organic mixtures guide formulation .

Q. How can researchers address discrepancies in HPLC purity assessments vs. biological activity?

  • Impurity profiling : LC-MS identifies trace byproducts (e.g., de-ethylated analogs) that may antagonize activity.
  • Dose-response curves : Compare IC50_{50} values of purified vs. crude batches to isolate bioactive components.
  • Metabolite screening : Incubate with liver microsomes to rule out inactive metabolites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate

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